molecular formula C16H31NO2 B13795875 1-sec-Butyl-N-(2'-hydroxy-1',1'-dimethylethyl)cycloheptanecarboxamide CAS No. 56471-42-2

1-sec-Butyl-N-(2'-hydroxy-1',1'-dimethylethyl)cycloheptanecarboxamide

Cat. No.: B13795875
CAS No.: 56471-42-2
M. Wt: 269.42 g/mol
InChI Key: CFPRLPOHLDRYIP-UHFFFAOYSA-N
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Description

1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide is a chemical compound with the molecular formula C16H31NO2 and a molecular weight of 269.423 g/mol. This compound is known for its unique structure, which includes a cycloheptane ring substituted with a sec-butyl group and a hydroxy-dimethylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide involves several steps. One common method includes the reaction of cycloheptanecarboxylic acid with sec-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-hydroxy-1,1-dimethylethylamine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can interact with enzymes, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide can be compared with similar compounds such as:

    1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cycloheptane ring, which affects its chemical reactivity and biological activity.

    1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cyclopentanecarboxamide: The cyclopentane ring in this compound results in different steric and electronic properties, influencing its interactions with molecular targets.

The unique structure of 1-sec-Butyl-N-(2’-hydroxy-1’,1’-dimethylethyl)cycloheptanecarboxamide, particularly the cycloheptane ring, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

56471-42-2

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

1-butan-2-yl-N-(1-hydroxy-2-methylpropan-2-yl)cycloheptane-1-carboxamide

InChI

InChI=1S/C16H31NO2/c1-5-13(2)16(10-8-6-7-9-11-16)14(19)17-15(3,4)12-18/h13,18H,5-12H2,1-4H3,(H,17,19)

InChI Key

CFPRLPOHLDRYIP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCCC1)C(=O)NC(C)(C)CO

Origin of Product

United States

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